

# Piperidolate Hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: Piperidolate Hydrochloride

Cat. No.: B1678435

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## An In-depth Technical Guide to Piperidolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Piperidolate Hydrochloride**, a potent antimuscarinic agent. The document details its chemical properties, mechanism of action, relevant signaling pathways, and standard experimental protocols for its pharmacological evaluation, tailored for a scientific audience.

### Core Compound Information

**Piperidolate Hydrochloride** is a well-established anticholinergic compound recognized for its spasmolytic effects on smooth muscle.

### Chemical and Physical Properties

Key quantitative data for **Piperidolate Hydrochloride** are summarized below.

Property	Value	Source(s)
CAS Number	129-77-1	[1]
Molecular Formula	C <sub>21</sub> H <sub>26</sub> ClNO <sub>2</sub>	[2]
Molecular Weight	359.9 g/mol	[2]

## Mechanism of Action and Signaling Pathway

**Piperidolate Hydrochloride** functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic effect, the relaxation of smooth muscle, is achieved through the blockade of M3 muscarinic receptors. These receptors are predominantly coupled to Gq-proteins.[3][4]

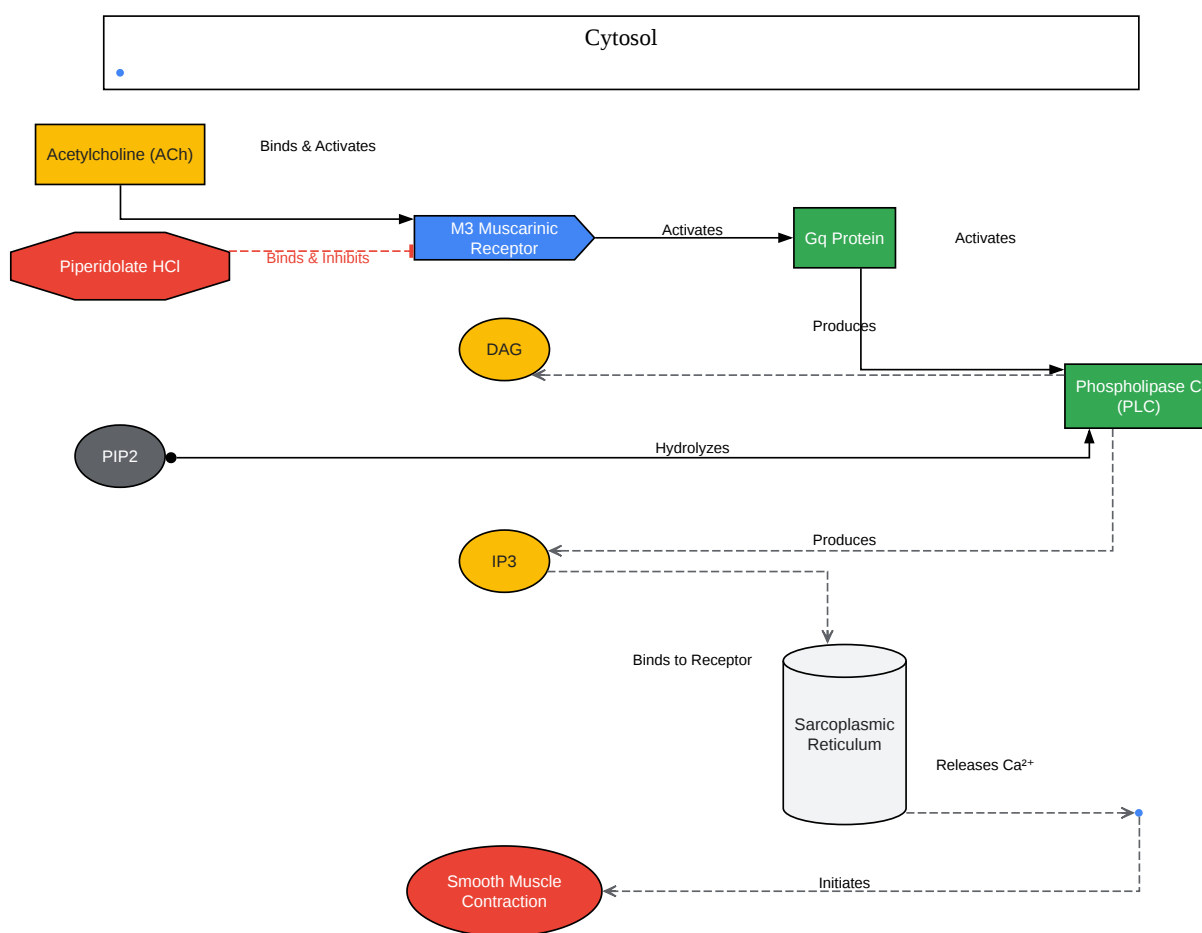
Upon stimulation by the endogenous agonist acetylcholine (ACh), M3 receptors activate a well-defined signaling cascade:

- **Gq-Protein Activation:** The activated M3 receptor catalyzes the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated Gq-protein.
- **Phospholipase C (PLC) Activation:** The activated G $\alpha_q$  subunit stimulates the membrane-bound enzyme Phospholipase C.
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[3][5]
- **Intracellular Calcium Release:** IP<sub>3</sub> diffuses through the cytosol and binds to IP<sub>3</sub> receptors on the sarcoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytoplasm.[5]
- **Smooth Muscle Contraction:** The elevated intracellular Ca<sup>2+</sup> concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling cross-bridge cycling and resulting in smooth muscle contraction.[4]

**Piperidolate Hydrochloride** competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade, thereby inhibiting smooth muscle contraction.

## Signaling Pathway Diagram

The following diagram illustrates the M3 muscarinic receptor signaling pathway and the inhibitory action of **Piperidolate Hydrochloride**.



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M3 receptor signaling pathway and its inhibition by Piperidolate HCl.

## Experimental Protocols

The antimuscarinic activity of **Piperidolate Hydrochloride** is classically determined using in vitro isolated tissue bath experiments. The following protocol provides a detailed methodology for assessing its antagonist potency on intestinal smooth muscle.

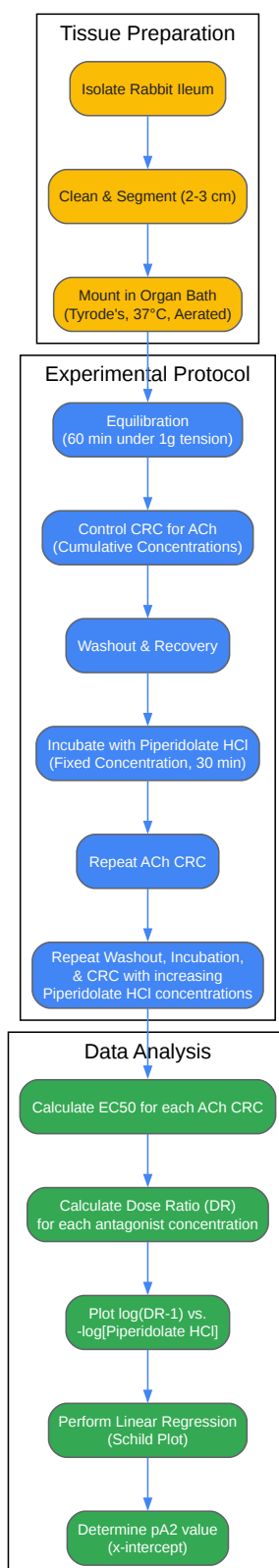
### Isolated Rabbit Ileum Assay for Antagonist Potency (Schild Analysis)

This experiment quantifies the competitive antagonism of **Piperidolate Hydrochloride** against acetylcholine-induced contractions in isolated rabbit ileum. The potency is expressed as a  $pA_2$  value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

#### 1. Materials and Reagents:

- Tissue: Freshly isolated rabbit ileum.
- Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl<sub>2</sub> 1.8, MgCl<sub>2</sub> 1.0, NaH<sub>2</sub>PO<sub>4</sub> 0.4, NaHCO<sub>3</sub> 11.9, Glucose 5.6), maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- Agonist: Acetylcholine (ACh) chloride stock solution (e.g., 10<sup>-2</sup> M).
- Antagonist: **Piperidolate Hydrochloride** stock solution (e.g., 10<sup>-2</sup> M).
- Apparatus: Isolated organ bath system with an isometric force transducer, kymograph or digital data acquisition system.

#### 2. Experimental Workflow:



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Workflow for determining the antagonist potency of Piperidolate HCl.

### 3. Detailed Methodology:

- **Tissue Preparation:** Euthanize a rabbit according to institutional guidelines. Isolate a segment of the ileum, flush its contents with Tyrode's solution, and cut it into 2-3 cm pieces.
- **Mounting:** Suspend a tissue segment in an organ bath containing Tyrode's solution at 37°C, aerated with carbogen. One end is attached to a fixed hook, and the other to an isometric force transducer. Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
- **Control Concentration-Response Curve (CRC):** Obtain a cumulative CRC for acetylcholine. Start with a low concentration (e.g.,  $10^{-9}$  M) and increase it stepwise (e.g., by half-log increments) until a maximal contraction is achieved. Record the response at each concentration.
- **Antagonist Incubation:** After thorough washing and recovery of the tissue to baseline, add a fixed concentration of **Piperidolate Hydrochloride** (e.g.,  $10^{-8}$  M) to the bath and incubate for 30 minutes.
- **Second CRC:** While the antagonist is present, repeat the cumulative acetylcholine CRC. The curve should be shifted to the right.
- **Repeat:** Wash the tissue extensively to remove the antagonist. Repeat the incubation and ACh CRC steps with at least two higher concentrations of **Piperidolate Hydrochloride** (e.g.,  $10^{-7}$  M and  $10^{-6}$  M).

### 4. Data Analysis (Schild Plot):

- **EC<sub>50</sub> Calculation:** For each ACh CRC (control and in the presence of different antagonist concentrations), determine the EC<sub>50</sub> value (the concentration of ACh that produces 50% of the maximal response).
- **Dose Ratio (DR) Calculation:** For each concentration of **Piperidolate Hydrochloride** used, calculate the dose ratio using the formula:  $DR = (EC_{50} \text{ of ACh in the presence of antagonist}) / (EC_{50} \text{ of ACh in the absence of antagonist})$

- Schild Plot Construction: Plot  $\log(DR-1)$  on the y-axis against the negative logarithm of the molar concentration of **Piperidolate Hydrochloride** ( $-\log[\text{Antagonist}]$ ) on the x-axis.
- $pA_2$  Determination: Perform a linear regression on the plotted points. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line is the  $pA_2$  value.<sup>[6][7]</sup> This value represents the affinity of the antagonist for the receptor.

This technical guide provides foundational information for researchers working with **Piperidolate Hydrochloride**. The detailed mechanism, signaling pathway, and experimental protocols serve as a robust starting point for further investigation and drug development efforts.

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